1,2,3,4-四氢-2,7-萘啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

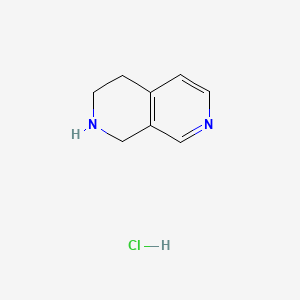

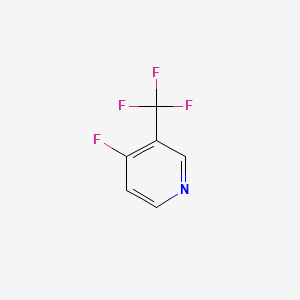

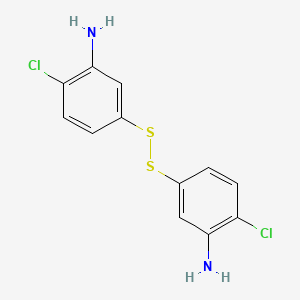

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It has a molecular weight of 170.64 g/mol . The IUPAC name for this compound is 1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride .

Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is 1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7 (1)8;/h1,3,5,10H,2,4,6H2;1H . The Canonical SMILES structure is C1CNCC2=C1C=CN=C2.Cl .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride has a molecular weight of 170.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 170.0610761 g/mol . The topological polar surface area is 24.9 Ų and it has a heavy atom count of 11 . The compound has a formal charge of 0 .科学研究应用

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride exhibits a structure that is conducive to medicinal chemistry applications. Its heterocyclic framework is often explored for synthesizing potential therapeutic agents due to its ability to interact with various biological targets. The compound can serve as a precursor in the synthesis of molecules with potential antihypertensive, antiviral, and anticancer properties .

Organic Synthesis: Building Block for Complex Molecules

In organic synthesis, this compound is valued as a versatile building block. Its reactivity allows chemists to construct more complex molecules through various reactions, including cross-coupling and nucleophilic substitution, which are pivotal in creating pharmaceuticals and agrochemicals .

Material Science: Organic Semiconductor Precursors

The naphthyridine moiety within the compound’s structure makes it a candidate for creating organic semiconductor materials. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are used in energy-efficient displays and solar cells .

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure and purity, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be used as a standard in chromatographic analysis. This application is essential for the qualitative and quantitative determination of complex mixtures in pharmaceuticals and environmental samples .

Biochemistry: Enzyme Inhibition Studies

Researchers utilize this compound in biochemistry for enzyme inhibition studies. It can act as an inhibitor or modulator for various enzymes, helping to elucidate enzyme mechanisms and pathways in metabolic diseases .

Neurochemistry: Neurotransmitter Receptor Modulation

In neurochemistry, the compound’s potential to modulate neurotransmitter receptors is of interest. It could lead to the development of new treatments for neurological disorders by influencing receptor activity and neuronal signaling .

Catalysis: Ligand for Transition Metal Catalysts

The compound’s structure allows it to act as a ligand in transition metal catalysis. This application is significant in industrial processes, where it can enhance the efficiency and selectivity of catalytic reactions .

Agricultural Chemistry: Precursor for Pesticide Development

Lastly, in agricultural chemistry, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be used to develop novel pesticides. Its structural flexibility enables the creation of compounds that can target specific pests without harming beneficial organisms .

安全和危害

作用机制

Mode of Action

It is known that alkyl halides react readily with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

It is suggested that the compound may be involved in the catalytic reduction of naphthyridine . More research is needed to fully understand the biochemical pathways and their downstream effects influenced by this compound.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.

Action Environment

The action of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to environmental conditions such as temperature and atmospheric composition.

属性

IUPAC Name |

1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRARFMNQYDXJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719258 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354940-72-9 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

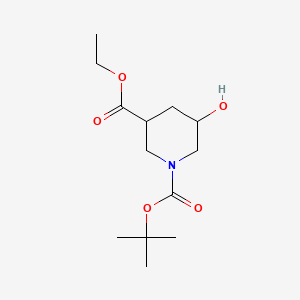

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)

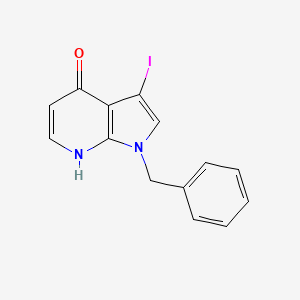

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

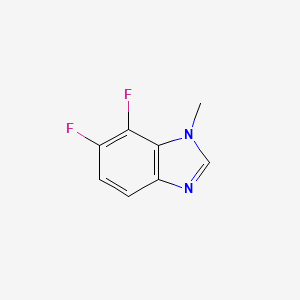

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)